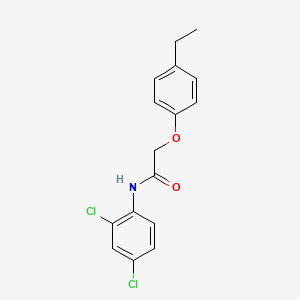
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides and has been used to control grass weeds in various crops, including wheat, barley, and oats.
Mécanisme D'action
Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and invertebrates. Diclofop-methyl has also been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using diclofop-methyl in lab experiments include its high potency and specificity for inhibiting ACC, which makes it a useful tool for studying lipid metabolism in plants. However, the limitations of using diclofop-methyl include its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
Orientations Futures
Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives to this herbicide. In addition, research could focus on the potential use of diclofop-methyl in the treatment of certain cancers and neurological disorders, as well as its effects on soil health and microbial communities. Further studies could also investigate the potential for diclofop-methyl to be used in combination with other herbicides for increased efficacy and reduced environmental impact.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the enzyme ACC, which is essential for the biosynthesis of fatty acids in plants. While diclofop-methyl has advantages in lab experiments, it also has limitations and potential risks to the environment. Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives, as well as investigating its potential use in the treatment of certain diseases and its effects on soil health and microbial communities.
Méthodes De Synthèse
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with 4-ethylphenol to form 2-(4-ethylphenoxy)-4,6-dichlorophenol. This compound is then reacted with chloroacetyl chloride to form N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, which is diclofop-methyl.
Applications De Recherche Scientifique
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grass weeds in various crops, including wheat, barley, and oats. In addition, diclofop-methyl has been studied for its potential use in the treatment of certain cancers and neurological disorders.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOJTGRUZFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)


![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)


![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
